CAY10526 -

CAY10526

Catalog Number: EVT-263064
CAS Number:
Molecular Formula: C12H7BrO3S
Molecular Weight: 311.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CAY10526 (3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one) is a synthetic compound widely employed in scientific research as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [, , , , , , , , , , ] This enzyme plays a critical role in the biosynthesis of prostaglandin E2 (PGE2), a lipid mediator involved in various physiological and pathological processes, including inflammation, fever, and cancer. [, , , , , , , , , , ] By selectively inhibiting mPGES-1, CAY10526 enables researchers to investigate the specific roles of PGE2 in diverse biological systems and explore its potential as a therapeutic target for various diseases.

Source and Classification

CAY10526 (Chemical Abstracts Service number: 938069-71-7) is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically targets the mPGES-1 enzyme. It is synthesized for research purposes and is used to study the effects of inhibiting prostaglandin synthesis in various cellular contexts, particularly in cancer biology and inflammation .

Synthesis Analysis

The synthesis of CAY10526 involves several chemical reactions that yield the final compound. While specific synthetic pathways are not detailed in the available literature, it is noted that CAY10526 can be dissolved in organic solvents such as ethanol for use in biological assays . The compound is typically prepared under inert conditions to prevent degradation or reaction with moisture.

Chemical Reactions Analysis

CAY10526 primarily participates in biochemical reactions that involve the inhibition of PGE2 synthesis. The compound has been shown to reduce PGE2 levels in various cell types, including T-cell lymphoma cells and melanoma cells. The inhibitory effect on PGE2 production is dose-dependent, with effective concentrations ranging from 10 µM to 300 µM depending on the cell type and experimental conditions . Notably, studies have demonstrated that CAY10526 can induce apoptosis in cancer cells by downregulating signaling pathways associated with cell proliferation and survival, such as JAK/STAT and PI3K/AKT pathways .

Mechanism of Action

The mechanism of action of CAY10526 involves its selective inhibition of mPGES-1, leading to decreased production of PGE2. This reduction affects various signaling pathways critical for cell proliferation and survival. For instance, treatment with CAY10526 has been shown to decrease the expression of Cyclin D1 and inhibit phosphorylation of key signaling proteins like JAK1, JAK2, and STAT3. The resultant decrease in PGE2 levels contributes to increased apoptosis rates in treated cells . This apoptotic effect is further supported by increased levels of cleaved caspase-3 following treatment with CAY10526, indicating activation of apoptotic pathways .

Physical and Chemical Properties Analysis

CAY10526 exhibits solubility in organic solvents such as ethanol but limited solubility in aqueous solutions. Its stability is typically maintained under inert conditions during storage and handling. The precise melting point, boiling point, and other physical properties have not been extensively documented but are crucial for laboratory applications .

Applications

CAY10526 has several notable applications in scientific research:

  • Cancer Research: It serves as a tool compound for studying the role of mPGES-1 in tumor biology, particularly in T-cell lymphomas and melanoma. Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Inflammation Studies: By inhibiting PGE2 production, CAY10526 aids researchers in understanding the inflammatory processes mediated by prostaglandins.
  • Stem Cell Research: Studies indicate that CAY10526 influences the proliferative capacity of human adult stem cells by modulating PGE2 levels, thus impacting self-renewal capabilities .
Role of CAY10526 in Prostaglandin E2 (PGE2) Biosynthetic Pathways

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

CAY10526 is a selective small-molecule inhibitor targeting microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for converting prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). This enzyme is inducible by inflammatory stimuli and overexpressed in malignancies, positioning it as a strategic node for pharmacological intervention. In melanoma models, CAY10526 suppresses PGE2 production by directly binding to mPGES-1, disrupting its catalytic function without affecting upstream enzymes. This inhibition is concentration-dependent, with studies reporting >50% reduction in PGE2 at low micromolar doses (IC50 <5 μM) in melanoma cell lines [1] [9].

The functional consequences of mPGES-1 inhibition are profound:

  • Pro-apoptotic Reprogramming: CAY10526 treatment in melanoma cells significantly downregulates anti-apoptotic proteins BCL-2 and BCL-XL while upregulating pro-apoptotic effectors BAX, BAK, and cleaved caspase-3. This shifts the mitochondrial apoptosis threshold, increasing caspase-dependent cell death [1] [9].
  • Anti-Proliferative Effects: In vitro viability assays demonstrate dose-dependent growth inhibition (IC50 <5 μM) across multiple melanoma lines, correlating with mPGES-1 expression levels [1].
  • In Vivo Tumor Suppression: Xenograft models reveal that CAY10526 reduces melanoma tumor volume by >60% compared to controls, associated with increased intratumoral apoptosis and reduced angiogenesis [1].

Table 1: CAY10526-Induced Pro-Apoptotic Protein Changes in Melanoma Cells

Protein ClassSpecific TargetsChangeFunctional Outcome
Anti-ApoptoticBCL-2, BCL-XL↓↓Reduced mitochondrial protection
Pro-ApoptoticBAX, BAK↑↑Enhanced pore formation
Executioner CaspasesCleaved Caspase-3↑↑DNA fragmentation & cell death

Selectivity Over Cyclooxygenase-2 (COX-2) in PGE2 Suppression

A critical pharmacological advantage of CAY10526 is its distinct mechanism sparing cyclooxygenase-2 (COX-2) activity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2-specific inhibitors (e.g., celecoxib), which disrupt the thromboxane-prostacyclin balance and pose cardiovascular risks, CAY10526 specifically targets mPGES-1 downstream of COX-2 [1] [5]. Key evidence includes:

  • Unchanged Prostanoid Profiles: In cellular models, CAY10526 suppresses PGE2 without altering levels of prostacyclin (PGI2), thromboxane A2 (TXA2), or other COX-derived prostanoids. This contrasts with COX-2 inhibitors that deplete all downstream prostaglandins [1] [5].
  • Transcriptional Independence: CAY10526 does not modulate COX-2 mRNA or protein expression, confirming its action is limited to mPGES-1 [1].
  • Cardiovascular Safety Implication: By preserving PGI2 (a vasodilator and platelet inhibitor), CAY10526 avoids the thrombotic risks associated with COX-2 inhibition, as validated in atherosclerosis models where mPGES-1 deletion increased PGI2 without affecting TXA2 [5].

Table 2: Selectivity Profile of CAY10526 vs. COX Inhibitors

ParameterCAY10526COX-2 InhibitorsNSAIDs
PGE2 SuppressionYes (via mPGES-1)Yes (via COX-2 blockade)Yes (via COX-1/2 blockade)
PGI2/TXA2 BalanceMaintainedDisrupted (↑ thrombosis risk)Disrupted
COX-2 ExpressionUnaffectedDirectly inhibitedInhibited

Functional Coupling Between mPGES-1 and Inducible Nitric Oxide Synthase (iNOS)

CAY10526’s anti-tumor effects extend beyond direct PGE2 suppression to disruption of inflammatory crosstalk between prostaglandin and nitric oxide pathways. In melanoma and macrophage models, mPGES-1 and inducible nitric oxide synthase (iNOS) exhibit co-expression and mutual reinforcement [1] [4] [6]:

  • Positive Feedback Loop: iNOS-derived nitric oxide (NO) upregulates mPGES-1 expression, amplifying PGE2 production. Conversely, PGE2 enhances iNOS activity via EP2/EP4 receptor signaling. CAY10526 interrupts this loop by blocking mPGES-1, thereby reducing both PGE2 and iNOS/NO output [1] [4].
  • Immunomodulatory Consequences: In influenza-infected macrophages, PGE2 suppresses type I interferon (IFN) production and antigen presentation. CAY10526 reverses this immunosuppression by breaking the mPGES-1/iNOS axis, restoring IFN-α/β synthesis and T-cell activation [6].
  • Therapeutic Synergy: Co-inhibition of mPGES-1 (with CAY10526) and iNOS exhibits additive effects in melanoma apoptosis models, suggesting combined targeting may overcome resistance [1].

Table 3: CAY10526-Mediated Disruption of mPGES-1/iNOS Crosstalk

Pathway ComponentEffect of iNOS/NOEffect of CAY10526
mPGES-1 Expression↑ Induction↓ Direct inhibition
PGE2 Production↑ Enhanced synthesis↓ Blocked synthesis
Type I IFN Response↓ Suppressed (via PGE2)↑ Restored
Macrophage Recruitment↓ Impaired (viral models)↑ Enhanced

Properties

Product Name

CAY10526

IUPAC Name

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

Molecular Formula

C12H7BrO3S

Molecular Weight

311.15 g/mol

InChI

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H

InChI Key

ICCDILPNCJIDAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br

Solubility

Soluble in DMSO

Synonyms

4-(benzo(b)thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one
CAY 10526
CAY-10526
CAY10526

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.